N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core, 1,4-dioxaspiro[4.5]decane, can be synthesized through the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the ketal.
Introduction of the Oxalamide Moiety: The spirocyclic intermediate is then reacted with oxalyl chloride to form the corresponding oxalyl chloride derivative.
Coupling with the Aromatic Amine: The final step involves coupling the oxalyl chloride derivative with 3-chloro-4-fluoroaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation can be used under controlled conditions.
Major Products
Hydrolysis: Yields the corresponding amine and carboxylic acid derivatives.
Substitution: Yields substituted aromatic derivatives with potential variations in the position and type of substituent.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Material Science: Explored for its use in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding in biochemical assays.
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide: shares structural similarities with other spirocyclic oxalamides and aromatic amides.
1,4-Dioxaspiro[4.5]decan-2-ylmethanol: A related compound with a similar spirocyclic core but different functional groups.
Uniqueness
Structural Features: The combination of the spirocyclic core and the aromatic oxalamide moiety imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN2O4/c18-13-8-11(4-5-14(13)19)21-16(23)15(22)20-9-12-10-24-17(25-12)6-2-1-3-7-17/h4-5,8,12H,1-3,6-7,9-10H2,(H,20,22)(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRKOXUIXUQFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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